N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic organic compound featuring a benzodioxine core fused with a pyrazole ring substituted with a thiophen-2-ylmethyl group. This compound belongs to a broader class of benzodioxine carboxamides, which are studied for diverse applications, including pharmaceuticals and materials science .
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H15N3O3S/c21-17(15-11-22-13-5-1-2-6-14(13)23-15)19-16-7-8-18-20(16)10-12-4-3-9-24-12/h1-9,15H,10-11H2,(H,19,21) |
InChI Key |
AMJMGVKDTRKVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=NN3CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include boronic acids, palladium catalysts, and various solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazole derivatives, and halogenated benzodioxine compounds .
Scientific Research Applications
N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The thiophene and pyrazole rings can bind to enzyme active sites or receptor proteins, modulating their activity. This compound may inhibit kinases or other enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound is compared below with analogues sharing the benzodioxine-carboxamide scaffold but differing in substituents on the pyrazole or benzodioxine rings. Data are derived from crystallographic databases, synthetic reports, and pharmacopeial references.
Functional and Pharmacological Insights
Methoxybenzyl derivatives (e.g., CAS 1171709-61-7) exhibit higher polarity, which may favor aqueous solubility but reduce blood-brain barrier penetration .
Biological Activity Trends: Compounds with thiazole or oxadiazole substituents (e.g., CAS 741733-98-2, ) are often associated with kinase or protease inhibition due to nitrogen-rich heterocycles’ ability to coordinate metal ions or form hydrogen bonds .
Crystallographic and Computational Analysis :
- Tools like SHELXL and Mercury CSD (cited in ) are critical for comparing molecular packing and intermolecular interactions. For example, the benzodioxine core’s planar structure facilitates π-π stacking, but substituents like thiophene may introduce steric hindrance, altering crystal lattice stability .
Biological Activity
N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrazole ring with a thiophene moiety and a benzodioxine core. Its molecular formula is with a molecular weight of 327.4 g/mol. The structural characteristics are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O2S |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=CS3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Pyrazoles have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Studies indicate that similar compounds can interfere with cell cycle progression and enhance the effectiveness of existing chemotherapeutic agents .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Research indicates that pyrazole-containing compounds can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is likely mediated through multiple mechanisms:
Interaction with Enzymes: The compound may interact with specific enzymes involved in metabolic pathways or signal transduction processes.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.
Cellular Uptake: The unique structure could facilitate cellular uptake and accumulation within target cells, enhancing its bioactivity.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Study on Antibacterial Activity: A series of pyrazole derivatives were synthesized and tested against common bacterial pathogens. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Research: In vitro studies demonstrated that pyrazole derivatives could induce apoptosis in cancer cell lines through caspase activation pathways .
- Anti-inflammatory Assessment: Compounds were tested for their ability to reduce pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS), showing promising results in reducing inflammation markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
